[Ir(dtbbpy)(ppy)2][PF6]
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate is α-keto acids . These α-keto acids serve as the starting substrates in photoredox catalytic radical acylation reactions .
Mode of Action
The compound interacts with its targets through a process known as photoredox catalysis . Upon absorbing light, the compound enters an excited state and can transfer an electron to the α-keto acids . This results in the generation of the reduced Ir(II) species . Subsequently, Ir(II) rapidly transforms into a stable IrH+ species through protonation, with α-keto acid acting as a proton donor .
Biochemical Pathways
The interaction of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate with α-keto acids affects the radical acylation pathway . This pathway is crucial for the synthesis of ketone derivatives, which are common structural units in various organic molecules, including drugs, natural bioactive products, and pesticides .
Result of Action
The action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate results in the formation of ketone derivatives . These derivatives are formed through radical acylation reactions, which are an efficient synthetic route .
Action Environment
The action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate can be influenced by environmental factors such as light and temperature . The compound requires light to enter an excited state and initiate the photoredox catalysis . Additionally, the stability of the compound can be affected by heat, as suggested by studies showing that current-induced heating can lead to degradation of similar iridium-based complexes .
Preparation Methods
The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves the following steps:
Ligand Preparation: The ligands 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine and 2-phenylpyridine are prepared separately.
Complex Formation: The iridium precursor, such as iridium trichloride, is reacted with the ligands in a suitable solvent like dichloromethane or acetonitrile under reflux conditions.
Purification: The resulting complex is purified by recrystallization or column chromatography.
Hexafluorophosphate Addition: The purified complex is treated with hexafluorophosphoric acid to form the final product, [Ir(dtbbpy)(ppy)2][PF6].
Chemical Reactions Analysis
[Ir(dtbbpy)(ppy)2][PF6] undergoes various types of reactions, including:
Oxidative Aza-Henry Reaction: It catalyzes the coupling of N-arylamines and nitroalkanes.
Atom Transfer Radical Addition (ATRA): It facilitates the addition of haloalkanes to alkenes and alkynes.
Conversion of 2-Bromoanilides: It converts 2-bromoanilides to 3,3-disubstituted oxindoles.
Reductive Cross-Coupling: It catalyzes aryl-alkyl C−C reductive cross-coupling reactions.
Scientific Research Applications
[Ir(dtbbpy)(ppy)2][PF6] is used in various scientific research applications, including:
Chemistry: It is employed as a photocatalyst in organic synthesis, enabling reactions such as radical acylation and cross-coupling.
Biology: It is used in the development of photodynamic therapy agents for cancer treatment.
Medicine: It is explored for its potential in drug development and photopharmacology.
Industry: It is utilized in the production of fine chemicals and materials science
Comparison with Similar Compounds
[Ir(dtbbpy)(ppy)2][PF6] is compared with other similar iridium-based photocatalysts, such as:
[Ir(dF(CF3)ppy)2(dtbbpy)][PF6]: This compound has similar photophysical properties but differs in the electronic effects of the ligands.
[Ir(dF(Me)ppy)2(dtbbpy)][PF6]: This compound has different substituents on the phenylpyridine ligands, affecting its reactivity.
[Ir(dFppy)2(dtbbpy)][PF6]: This compound has fluorinated phenylpyridine ligands, which influence its photochemical behavior.
These comparisons highlight the unique properties of [Ir(dtbbpy)(ppy)2][PF6], such as its specific ligand environment and photophysical characteristics, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVELSSYHAWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F6IrN4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676525-77-2 | |
Record name | (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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